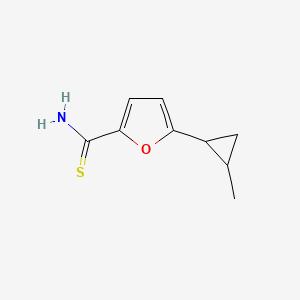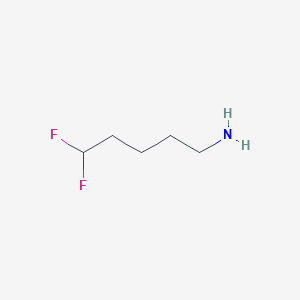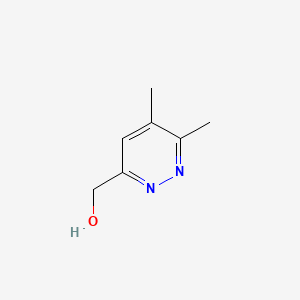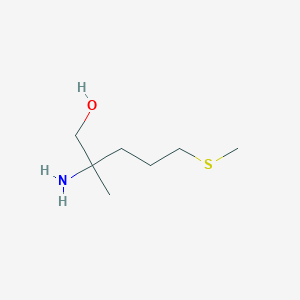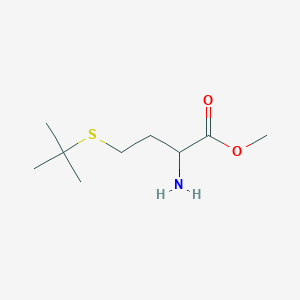
Methyl s-(tert-butyl)homocysteinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl s-(tert-butyl)homocysteinate is an organic compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . It is a derivative of homocysteine, where the thiol group is protected by a tert-butyl group, and the carboxyl group is esterified with a methyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl s-(tert-butyl)homocysteinate typically involves the protection of the thiol group of homocysteine with a tert-butyl group and the esterification of the carboxyl group with methanol. One common method involves the use of tert-butyl chloride and a base to introduce the tert-butyl group, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
Methyl s-(tert-butyl)homocysteinate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Alkyl or aryl derivatives of homocysteine.
科学的研究の応用
Methyl s-(tert-butyl)homocysteinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of thiol-protected amino acids.
Medicine: It is investigated for its potential role in drug development and as a protective agent for thiol groups in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
作用機序
The mechanism of action of methyl s-(tert-butyl)homocysteinate involves the interaction of its functional groups with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, while the ester group can undergo hydrolysis to release the active homocysteine derivative. These interactions can affect various biochemical pathways and processes .
類似化合物との比較
Similar Compounds
Methyl tert-butyl ether: An organic compound with similar tert-butyl protection but different functional groups.
tert-Butyl alcohol: A simple alcohol with a tert-butyl group.
tert-Butyloxycarbonyl-protected amino acids: Compounds with similar protective groups used in peptide synthesis.
Uniqueness
Methyl s-(tert-butyl)homocysteinate is unique due to its combination of a thiol-protected homocysteine backbone and an esterified carboxyl group. This dual protection allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and biochemical research .
特性
分子式 |
C9H19NO2S |
|---|---|
分子量 |
205.32 g/mol |
IUPAC名 |
methyl 2-amino-4-tert-butylsulfanylbutanoate |
InChI |
InChI=1S/C9H19NO2S/c1-9(2,3)13-6-5-7(10)8(11)12-4/h7H,5-6,10H2,1-4H3 |
InChIキー |
GDNMXOWXJWRXGJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SCCC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


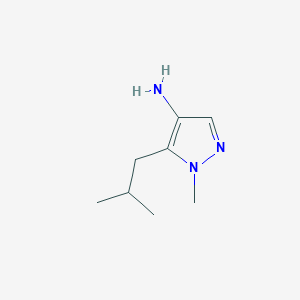
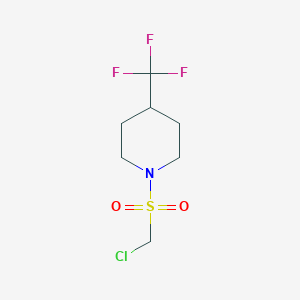
![2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)
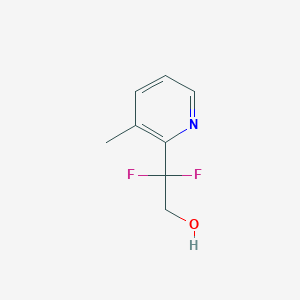
![7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride](/img/structure/B13616149.png)



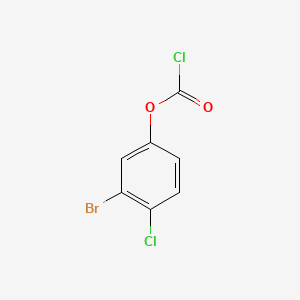
![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)
